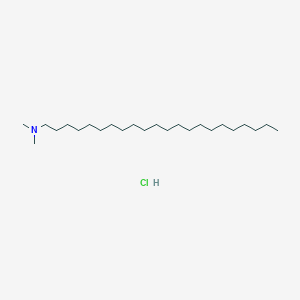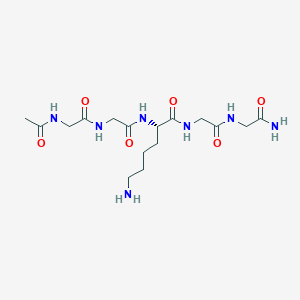
N-Acetylglycylglycyl-L-lysylglycylglycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetylglycylglycyl-L-lysylglycylglycinamide is a peptide compound with a complex structure It consists of multiple amino acids linked together, including glycine, lysine, and acetyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetylglycylglycyl-L-lysylglycylglycinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the first amino acid to a solid resin, followed by the stepwise addition of protected amino acids. Each addition involves deprotection and coupling reactions, ensuring the correct sequence of amino acids.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, increasing efficiency and yield. The final product is then purified using high-performance liquid chromatography (HPLC) to ensure its purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetylglycylglycyl-L-lysylglycylglycinamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of disulfide bonds, while reduction may lead to the cleavage of peptide bonds.
Wissenschaftliche Forschungsanwendungen
N-Acetylglycylglycyl-L-lysylglycylglycinamide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: It serves as a substrate for enzymatic studies and protein interactions.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: It is used in the development of peptide-based materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-Acetylglycylglycyl-L-lysylglycylglycinamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved may include signal transduction, protein synthesis, and cellular metabolism. The exact mechanism depends on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Acetylglycylglycylglycylglycinamide
- N-Acetylmuramoyl-L-alanyl-D-glutamyl-L-lysyl-(N6-glycyl)-D-alanyl-D-alanine
Uniqueness
N-Acetylglycylglycyl-L-lysylglycylglycinamide is unique due to its specific sequence and structure. It has distinct properties that differentiate it from other peptides, such as its stability and reactivity. These characteristics make it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
157894-67-2 |
|---|---|
Molekularformel |
C16H29N7O6 |
Molekulargewicht |
415.45 g/mol |
IUPAC-Name |
(2S)-2-[[2-[(2-acetamidoacetyl)amino]acetyl]amino]-6-amino-N-[2-[(2-amino-2-oxoethyl)amino]-2-oxoethyl]hexanamide |
InChI |
InChI=1S/C16H29N7O6/c1-10(24)19-7-13(26)21-9-15(28)23-11(4-2-3-5-17)16(29)22-8-14(27)20-6-12(18)25/h11H,2-9,17H2,1H3,(H2,18,25)(H,19,24)(H,20,27)(H,21,26)(H,22,29)(H,23,28)/t11-/m0/s1 |
InChI-Schlüssel |
SABWFELDEIWHNI-NSHDSACASA-N |
Isomerische SMILES |
CC(=O)NCC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)NCC(=O)NCC(=O)N |
Kanonische SMILES |
CC(=O)NCC(=O)NCC(=O)NC(CCCCN)C(=O)NCC(=O)NCC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


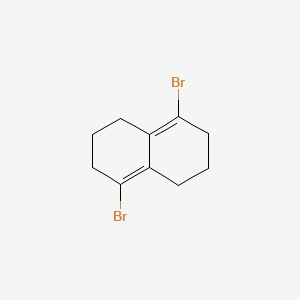
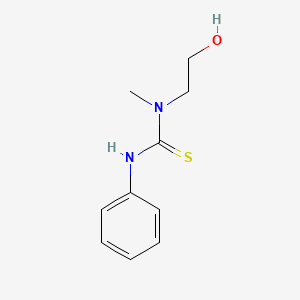
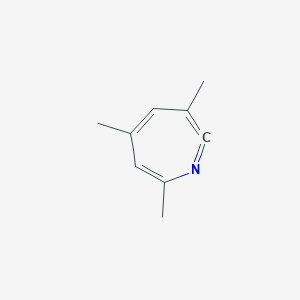
![Decyl 4-[(hydroxymethyl)amino]-4-oxobutanoate](/img/structure/B14263976.png)
![2,4-Dioxa-1,3-diazabicyclo[1.1.0]butane](/img/structure/B14263981.png)

![1H-Pyrrolo[2,3-b]pyridin-4-amine, 6-methyl-1-(phenylsulfonyl)-](/img/structure/B14263987.png)
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,3,2-dioxaborolane)](/img/structure/B14263996.png)
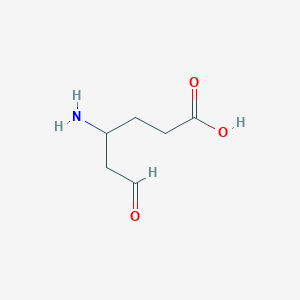
![3-[3,4-Bis(decyloxy)phenyl]prop-2-ynal](/img/structure/B14264002.png)
![Zinc, chlorothieno[3,2-b]thien-2-yl-](/img/structure/B14264009.png)
![1-[3-(Cyclopentyloxy)-4-methoxyphenyl]-2-(pyridin-4-yl)ethan-1-one](/img/structure/B14264017.png)
